2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is C₁₆H₁₆N₅O₃S , with a molecular weight of 393.4 g/mol. The structure comprises three primary components:
- A pyridazinone core (six-membered ring with two nitrogen atoms at positions 1 and 2 and a ketone group at position 6).
- A furan moiety (five-membered oxygen-containing heterocycle) attached at position 3 of the pyridazinone ring.
- A 1,3,4-thiadiazole ring (five-membered sulfur- and nitrogen-containing heterocycle) substituted with an isopropyl group at position 5, connected via an acetamide linker.
The acetamide bridge (-NH-C(=O)-CH₂-) facilitates conjugation between the pyridazinone and thiadiazole systems, while the furan ring contributes π-electron density. Functional groups include:
- Amide group : Critical for hydrogen bonding and intermolecular interactions.
- Ether group (furan): Enhances aromaticity and electron-rich regions.
- Thiadiazole sulfur : Participates in polar interactions and influences electronic distribution.
Table 1: Key Functional Groups and Their Roles
| Functional Group | Role in Molecular Properties |
|---|---|
| Pyridazinone ketone | Hydrogen bond acceptor; tautomerization |
| Thiadiazole sulfur | Polarizability; biological activity |
| Acetamide linker | Conformational flexibility; solubility |
| Furan ether | Aromatic stabilization; electron donation |
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-9(2)14-17-18-15(24-14)16-12(21)8-20-13(22)6-5-10(19-20)11-4-3-7-23-11/h3-7,9H,8H2,1-2H3,(H,16,18,21) |
InChI Key |
XXJXNVJVSUMPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a novel organic molecule showing potential biological activity. Its unique structure combines a furan ring, a pyridazine moiety, and a thiadiazole group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 287.31 g/mol. The following table summarizes its key structural features:
| Feature | Details |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₃ |
| Molecular Weight | 287.31 g/mol |
| Functional Groups | Furan ring, pyridazine, thiadiazole |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways involved in disease processes such as cancer and fungal infections.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties by disrupting cell wall biosynthesis in pathogenic fungi. This mechanism may also be applicable to the target compound, suggesting it could be effective against various fungal species .
Biological Activity Studies
Several studies have evaluated the biological activity of compounds structurally related to 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide . Below are summarized findings from relevant research:
Case Study 1: Antifungal Efficacy
A study assessed the antifungal activity of related pyridazine derivatives against Candida albicans. The results indicated that modifications in the furan and pyridazine structures significantly enhanced antifungal potency. The compound's ability to inhibit fungal growth was attributed to its interference with cell wall integrity and nutrient transport mechanisms .
Case Study 2: α-glucosidase Inhibition
Research focusing on furan derivatives found that compounds with similar structural motifs exhibited significant inhibition of α-glucosidase activity. The IC50 values for these compounds ranged from 5 to 15 µM, indicating promising therapeutic potential for managing type 2 diabetes .
Comparative Analysis
The following table compares the biological activities of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide with other related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Target Compound | Antifungal & α-glucosidase inhibitor | TBD |
| Furan-Pyridazine Derivative A | Antifungal | 10 |
| Thiadiazole Derivative B | α-glucosidase inhibitor | 12 |
| Pyridazinone Derivative C | Anticancer | 8 |
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential pharmacological properties, including:
- Anticancer Activity : Research indicates that derivatives of furan and pyridazine exhibit notable anticancer properties. For example, compounds similar to this one have shown inhibitory effects against various cancer cell lines, including leukemia and breast cancer cells.
| Compound | GI(50) Value (μM) | Cell Line |
|---|---|---|
| Compound A | 2.01 - 3.03 | Leukemia |
| This Compound | TBD | TBD |
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities, showing promise as a potential therapeutic agent against resistant strains.
Biochemistry
In biochemical applications, the compound may act as an enzyme inhibitor or receptor antagonist due to its unique structural features. Studies have investigated its interactions with various biological targets, providing insights into its mechanism of action.
Agricultural Chemistry
The structural characteristics of this compound make it suitable for developing agrochemicals. Its potential use as a pesticide or herbicide is under investigation, focusing on its efficacy in controlling agricultural pests while minimizing environmental impact.
Case Studies
Several studies illustrate the applications of this compound:
- Anticancer Study : A study published in a peer-reviewed journal evaluated the anticancer activity of various derivatives, including this compound, against human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations.
- Biological Activity Assessment : Another study focused on the antimicrobial properties, demonstrating that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.
- Synthesis Optimization : Research into optimizing the synthesis methods revealed that adjusting reaction conditions could enhance yield and purity, making it more viable for industrial applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s uniqueness lies in its furan-pyridazinone and isopropyl-thiadiazole moieties. Key analogs include:
Pyridazinone Derivatives
- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): Features a dichloropyridazinone ring and a bulky azepane-sulfonyl substituent. Synthesized via acetic acid coupling with aniline derivatives (79% yield), highlighting the utility of thionyl chloride/DMF activation .
- 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (): Prepared via nucleophilic substitution with halides. Substituents like phenyl or chloro groups on pyridazinone influence melting points (135–170°C) and crystallinity .
Thiadiazole Derivatives
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (): Shares a thiadiazole-acetamide backbone but substitutes pyridazinone with a phenoxy group. Higher yield (82%) and melting point (138–140°C) compared to methylthio analogs (e.g., 5f: 79% yield, 158–160°C) . The isopropyl group in the target compound may enhance steric bulk compared to 4-chlorobenzylthio in 5j.
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide ():
Physicochemical Properties
A comparative analysis of yields, melting points, and molecular weights is summarized below:
Key Observations:
- Thiadiazole Substituents : Bulky groups (e.g., 4-chlorobenzylthio in 5j) correlate with moderate melting points (138–140°C), while smaller groups (e.g., methylthio in 5f) yield higher melting points (158–160°C) . The target compound’s isopropyl group may balance steric effects and solubility.
- Pyridazinone Substituents: Electron-rich furan (target compound) vs. electron-deficient dichloro () groups could influence hydrogen-bonding capacity and bioavailability.
Q & A
Basic: What are the key synthetic steps and analytical methods for synthesizing this compound?
Answer:
The synthesis involves multi-step routes, including:
- Chlorination of intermediates using reagents like thionyl chloride (SOCl₂) to activate carboxyl groups.
- Cyclization facilitated by catalysts (e.g., p-toluenesulfonic acid) to form the pyridazinone and thiadiazole moieties .
- Coupling reactions to link the acetamide group to the thiadiazole ring under mild basic conditions (e.g., K₂CO₃ in DMF) .
Analytical validation requires: - NMR spectroscopy (¹H/¹³C) for structural confirmation, focusing on characteristic peaks (e.g., pyridazinone carbonyl at ~170 ppm in ¹³C NMR).
- Mass spectrometry (ESI-MS) to verify molecular weight and intermediate purity .
Advanced: How can competing side reactions during cyclization be minimized to improve yield?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side-product formation .
- Temperature control : Maintaining temperatures between 60–80°C prevents premature decomposition of reactive intermediates .
- In-line monitoring : Use HPLC with UV detection to track reaction progress and adjust stoichiometry dynamically .
Basic: Which spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals, particularly in the furan and thiadiazole regions .
- IR spectroscopy : Identifies carbonyl stretches (e.g., pyridazinone C=O at ~1680 cm⁻¹) and confirms amide bond formation .
Advanced: How can researchers identify and validate biological targets for this compound?
Answer:
- High-throughput screening : Use enzyme inhibition assays (e.g., kinase panels) to identify preliminary targets .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) for candidate proteins .
- X-ray crystallography (if crystals are obtainable): Resolves binding modes in complex with targets (utilize SHELX software for refinement) .
Basic: What initial assays are recommended to evaluate its bioactivity?
Answer:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Purity reassessment : Validate compound integrity via HPLC-MS to rule out degradation products .
- Structural analogs comparison : Compare with derivatives (e.g., substituent effects in ’s table) to identify activity trends .
- Assay standardization : Control variables like serum concentration in cell-based assays to minimize variability .
Basic: What are recommended storage conditions to ensure compound stability?
Answer:
- Store at –20°C under inert atmosphere (argon) to prevent oxidation of the thiadiazole moiety.
- Use desiccants to avoid hydrolysis of the acetamide group .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
Answer:
- Systematic substitution : Modify substituents on the furan (e.g., electron-withdrawing groups) and thiadiazole (e.g., alkyl vs. aryl) .
- Free-Wilson analysis : Quantify contributions of specific moieties to bioactivity using regression models .
Advanced: What challenges arise during scale-up from lab to pilot production?
Answer:
- Reaction exotherms : Implement jacketed reactors with precise temperature control to manage heat dissipation .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for large batches .
Basic: How can computational tools predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) .
- QM/MM simulations : Enhance accuracy by combining quantum mechanics (electronic effects) and molecular mechanics (conformational sampling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
